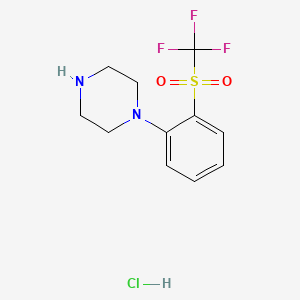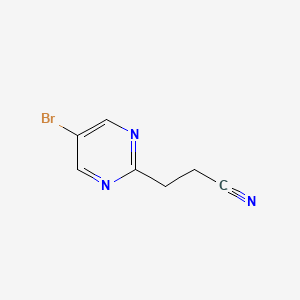![molecular formula C10H6ClF3O3 B13586559 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of non-chlorinated organic solvents and temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its derivatives have been shown to interact with opioid receptors, resulting in analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structural motif and has been studied for its analgesic properties.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in various organic reactions.
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H6ClF3O3 |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
3-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
Clave InChI |
UQZDTVRKAKCDDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
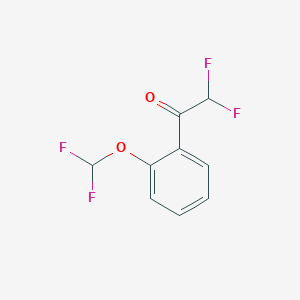
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)
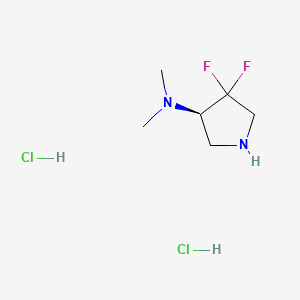

![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
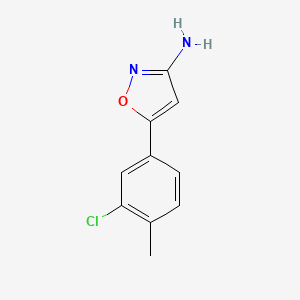
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
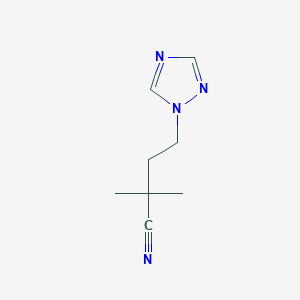
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
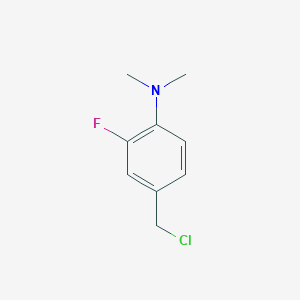
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
